molecular formula C19H23NO2 B14540665 N-[2,3,3-Trimethyl-4-(naphthalen-1-yl)-4-oxobutan-2-yl]acetamide CAS No. 61838-79-7

N-[2,3,3-Trimethyl-4-(naphthalen-1-yl)-4-oxobutan-2-yl]acetamide

Cat. No.: B14540665
CAS No.: 61838-79-7
M. Wt: 297.4 g/mol
InChI Key: VBUSYJNLVQYZEU-UHFFFAOYSA-N
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Description

N-[2,3,3-Trimethyl-4-(naphthalen-1-yl)-4-oxobutan-2-yl]acetamide is a chemical compound characterized by its unique structure, which includes a naphthalene ring and an acetamide group

Properties

CAS No.

61838-79-7

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-(2,3,3-trimethyl-4-naphthalen-1-yl-4-oxobutan-2-yl)acetamide

InChI

InChI=1S/C19H23NO2/c1-13(21)20-19(4,5)18(2,3)17(22)16-12-8-10-14-9-6-7-11-15(14)16/h6-12H,1-5H3,(H,20,21)

InChI Key

VBUSYJNLVQYZEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C)(C)C(C)(C)C(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,3,3-Trimethyl-4-(naphthalen-1-yl)-4-oxobutan-2-yl]acetamide typically involves multiple steps, including the formation of the naphthalene ring and subsequent functionalization to introduce the acetamide group. Common synthetic routes may involve:

    Friedel-Crafts Acylation: This reaction can be used to introduce the acyl group onto the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2,3,3-Trimethyl-4-(naphthalen-1-yl)-4-oxobutan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the acetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[2,3,3-Trimethyl-4-(naphthalen-1-yl)-4-oxobutan-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2,3,3-Trimethyl-4-(naphthalen-1-yl)-4-oxobutan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

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